molecular formula C27H41N3O9S B13860316 Asp-6-shogaol-Ala

Asp-6-shogaol-Ala

Cat. No.: B13860316
M. Wt: 583.7 g/mol
InChI Key: DUUPFCBPLMJMCY-WXYFQQAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asp-6-shogaol-Ala is a synthetic derivative of 6-shogaol, a bioactive compound found in ginger (Zingiber officinale). 6-shogaol is known for its potent antioxidant, anti-inflammatory, and anticancer properties . This compound combines the beneficial properties of 6-shogaol with additional functional groups to enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Asp-6-shogaol-Ala involves the modification of the 6-shogaol structure. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Scientific Research Applications

Asp-6-shogaol-Ala has a wide range of scientific research applications:

Properties

Molecular Formula

C27H41N3O9S

Molecular Weight

583.7 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2R)-1-[[(1S)-1-carboxyethyl]amino]-3-[1-(4-hydroxy-3-methoxyphenyl)-3-oxodecan-5-yl]sulfanyl-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C27H41N3O9S/c1-4-5-6-7-19(13-18(31)10-8-17-9-11-22(32)23(12-17)39-3)40-15-21(25(34)29-16(2)26(35)36)30-24(33)14-20(28)27(37)38/h9,11-12,16,19-21,32H,4-8,10,13-15,28H2,1-3H3,(H,29,34)(H,30,33)(H,35,36)(H,37,38)/t16-,19?,20-,21-/m0/s1

InChI Key

DUUPFCBPLMJMCY-WXYFQQAYSA-N

Isomeric SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SC[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)C[C@@H](C(=O)O)N

Canonical SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SCC(C(=O)NC(C)C(=O)O)NC(=O)CC(C(=O)O)N

Origin of Product

United States

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